molecular formula C9H14BrNO B6227461 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole CAS No. 1514053-88-3

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole

Cat. No.: B6227461
CAS No.: 1514053-88-3
M. Wt: 232.12 g/mol
InChI Key: YPBHBBRZBOQVAZ-UHFFFAOYSA-N
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Description

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole is a heterocyclic organic compound that contains a five-membered ring with an oxygen and nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 4-ethyl-5-propyl-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under certain conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.

Major Products

    Nucleophilic Substitution: Products include azide, cyanide, or thiol-substituted oxazoles.

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Methyl-substituted oxazoles.

Scientific Research Applications

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.

    Materials Science: The compound can be incorporated into polymers to modify their properties.

    Chemical Biology: It can be used as a probe to study biological processes involving oxazole derivatives.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-4-ethyl-5-propyl-1,2-oxazole
  • 3-(iodomethyl)-4-ethyl-5-propyl-1,2-oxazole
  • 3-(methyl)-4-ethyl-5-propyl-1,2-oxazole

Uniqueness

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. This reactivity can be advantageous in synthetic applications where a high degree of functionalization is required.

Properties

CAS No.

1514053-88-3

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole

InChI

InChI=1S/C9H14BrNO/c1-3-5-9-7(4-2)8(6-10)11-12-9/h3-6H2,1-2H3

InChI Key

YPBHBBRZBOQVAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NO1)CBr)CC

Purity

95

Origin of Product

United States

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